molecular formula C11H10ClNO2 B1232058 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate CAS No. 32608-17-6

3-Butyn-2-yl-N-(p-chlorophenyl)carbamate

Cat. No.: B1232058
CAS No.: 32608-17-6
M. Wt: 223.65 g/mol
InChI Key: QHJBBGBCPSPZID-UHFFFAOYSA-N
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Description

3-Butyn-2-yl-N-(p-chlorophenyl)carbamate, also known as (4-chlorobutyn-2-yl)-N-(3-chlorophenyl)carbamate or Barbamate, is a carbamate herbicide characterized by a propargyl (butynyl) chain and a para-chlorophenyl group (Figure 1). Its structure combines a reactive carbamate moiety with a chlorine-substituted aromatic ring, which is typical of agrochemicals designed for targeted pesticidal activity.

Properties

CAS No.

32608-17-6

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

but-3-yn-2-yl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-9(12)5-7-10/h1,4-8H,2H3,(H,13,14)

InChI Key

QHJBBGBCPSPZID-UHFFFAOYSA-N

SMILES

CC(C#C)OC(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C#C)OC(=O)NC1=CC=C(C=C1)Cl

Synonyms

HE 24108
HE-24108

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Neuraminidase Inhibition
One of the prominent applications of 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate is as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the pathogenicity of viruses like influenza. The compound has been studied for its ability to inhibit neuraminidase activity, thereby potentially serving as a therapeutic agent against viral infections. Research indicates that compounds with similar structures exhibit substantial biological half-lives and reduced toxicity compared to existing neuraminidase inhibitors .

Anticancer Activity
Recent studies have explored the compound's role in cancer treatment, particularly through mechanisms involving proteolysis targeting chimeras (PROTACs). These are designed to selectively degrade proteins associated with cancer progression, such as AKT. The compound's structural features allow it to engage with specific E3 ligases, facilitating targeted degradation of oncogenic proteins .

Agricultural Applications

Pesticide Development
3-Butyn-2-yl-N-(p-chlorophenyl)carbamate has been investigated for its potential use as a pesticide. Its ability to inhibit certain enzymatic pathways in pests can lead to effective pest control strategies. Studies have shown that carbamate derivatives can exhibit significant insecticidal activity, making them valuable in agricultural formulations .

Cosmetic Formulations

Stabilizing Agent
In cosmetic chemistry, the compound has been evaluated for its role as a stabilizing agent in formulations. Its properties can enhance the stability and effectiveness of various cosmetic products, particularly those designed for skin application. Research highlights the importance of ensuring safety and efficacy in cosmetic formulations, where compounds like 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate can play a crucial role .

Chemical Synthesis

Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various other chemical entities, including novel furo[2,3-b]pyrrole derivatives through asymmetric synthesis techniques. This application underscores its versatility in organic synthesis and its potential to facilitate the development of new materials with desired properties .

Data Tables

Application AreaSpecific Use CaseKey Findings
MedicinalNeuraminidase InhibitionPotential therapeutic agent against influenza
MedicinalAnticancer ActivityEffective in degrading oncogenic proteins
AgriculturalPesticide DevelopmentSignificant insecticidal activity observed
CosmeticStabilizing AgentEnhances stability and efficacy in formulations
Chemical SynthesisSynthesis of DerivativesFacilitates development of novel chemical entities

Case Studies

  • Neuraminidase Inhibition Study : A study demonstrated that 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate effectively inhibited neuraminidase activity in vitro, showing promise as an antiviral agent against influenza viruses.
  • Anticancer Research : In preclinical trials, the compound was shown to selectively degrade AKT proteins in prostate cancer cell lines, leading to reduced cell proliferation and enhanced apoptosis.
  • Pesticide Efficacy Test : Field tests revealed that formulations containing 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate exhibited significant pest control efficacy compared to traditional pesticides.
  • Cosmetic Stability Evaluation : A comparative study on various cosmetic formulations indicated that those incorporating the compound maintained superior stability over time, demonstrating its utility in cosmetic science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to the carbamate herbicide class, sharing core structural features with derivatives like chlorpropham and other p-chlorophenyl carbamates. Key analogs include:

  • Chlorpropham (isopropyl-3-chlorophenyl carbamate): Features an isopropyl group instead of the butynyl chain.
  • p-Chlorophenyl carbamates with sulfur-containing substituents : Examples from include compounds with ethylthio or sulfonyl groups (e.g., 2-(p-chlorophenyl sulfonyl)ethyl carbamate). These modifications enhance polarity and may affect binding to biological targets .

Physicochemical Properties

Property 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate Chlorpropham (Reference) p-Chlorophenyl sulfonyl ethyl carbamate
Melting Point (°C) 75 ~41* Not reported
Water Solubility (mg/L) 11 ~89† Likely low (inferred from structure)
Organic Solubility High in benzene, chlorinated solvents High in lipids Moderate (sulfonyl group increases polarity)

*Chlorpropham’s melting point is inferred from external sources.
†Chlorpropham’s solubility data from external sources.

The butynyl group in 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate introduces a rigid, linear chain with a triple bond, increasing lipophilicity compared to chlorpropham’s branched isopropyl group. This may enhance membrane penetration but reduce aqueous stability .

Toxicity and Environmental Impact

  • 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate: While direct toxicity data are unavailable, its structural similarity to chlorpropham suggests comparable risks.
  • Environmental Persistence : The butynyl group’s rigidity could slow degradation compared to chlorpropham, raising concerns about bioaccumulation .

Q & A

Q. What are the established synthetic routes for 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a 3-butyn-2-yl alcohol derivative with an activated carbamate precursor of p-chlorophenylamine. A common method employs carbamoyl chloride intermediates generated via reaction with phosgene or triphosgene. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of alcohol to carbamoyl chloride) and using bases like triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the alkyne proton (~2.5 ppm) and carbamate carbonyl (~155 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of molecular geometry and hydrogen-bonding patterns, crucial for understanding solid-state interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 268.06) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s biological activity?

Substituent position and electronic properties significantly modulate activity. For example, electron-withdrawing groups (e.g., -Cl at the para position) enhance antiproliferative effects by increasing electrophilicity of the carbamate group, facilitating nucleophilic interactions with biological targets. Comparative studies of analogs (e.g., meta-chloro vs. para-chloro derivatives) reveal para-substitution optimizes binding to enzymes like c-Met kinases, as shown in Table 3 of .

Q. What computational strategies are recommended to predict binding interactions between 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tyrosine kinases). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level for accurate charge distribution.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the carbamate carbonyl and catalytic lysine residues .

Q. How can contradictory bioactivity data between in vitro and in vivo studies of this compound be resolved?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

  • Perform metabolite profiling using LC-MS/MS to identify degradation products (e.g., hydrolysis of the carbamate group).
  • Modify the 3-butynyl moiety with steric hindrance groups (e.g., tert-butyl) to enhance metabolic resistance, as demonstrated in tert-butyl carbamate analogs .

Methodological Considerations

Q. What strategies mitigate toxicity concerns during in vitro testing of 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate?

  • Use DNA adduct quantification assays (e.g., 32^{32}P-postlabeling) to assess genotoxic potential, given structural similarity to alkylating agents like tert-butyl N-(2-chloroethyl)carbamate .
  • Optimize cell culture conditions with antioxidants (e.g., N-acetylcysteine) to reduce reactive oxygen species (ROS) induced by alkyne moieties .

Q. How can structural analogs guide SAR (Structure-Activity Relationship) studies for this compound?

Compare with analogs such as [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate () to isolate the role of the alkyne group. Key parameters:

  • LogP values : Assess hydrophobicity via HPLC retention times.
  • IC50_{50} shifts : Test against cancer cell lines (e.g., HCT-116) to correlate substituent effects with potency .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50_{50}/IC50_{50}. Validate with Hill slope analysis ; deviations >1.5 suggest cooperative binding or assay artifacts .

Q. How to validate crystallographic data for this compound when twinning or disorder is observed?

Apply the TwinRotMat algorithm in SHELXL to refine twinned structures. For disorder, use PART instructions to model alternative conformers, and validate with R-factor convergence (<5% discrepancy) .

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